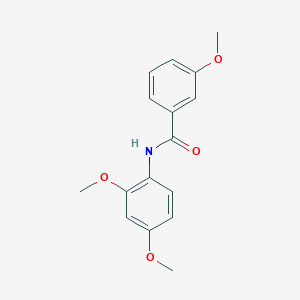

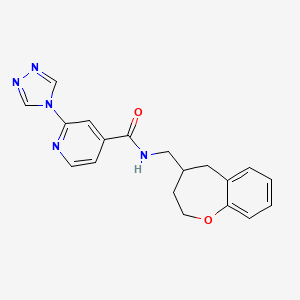

![molecular formula C18H9F2NO2 B5566573 2-(2,4-difluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5566573.png)

2-(2,4-difluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2,4-difluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C18H9F2NO2 and its molecular weight is 309.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 309.06013485 g/mol and the complexity rating of the compound is 481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Visible-Light-Induced Cyclization Applications

A study by Shi Tang et al. (2015) developed a novel visible-light-induced carboperfluoroalkylation of alkenes leading to isoquinoline-1,3-diones. This method facilitates the rapid synthesis of perfluorinated isoquinoline-1,3(2H,4H)-diones from N-alkyl-N-methacryloyl benzamides under mild conditions, highlighting its utility in incorporating a wide variety of perfluorinated groups (Shi Tang et al., 2015).

Selective Sensing of Hg2+ Ions

Muzey Bahta and Naseem Ahmed (2019) reported a colorimetric and ratiometric fluorescent chemosensor, designed for the selective detection of Hg2+ ions. The sensor demonstrated high selectivity and sensitivity towards Hg2+, showcasing its potential in environmental water sample testing (Muzey Bahta & Naseem Ahmed, 2019).

Thermally Activated Delayed Fluorescent (TADF) Emitters

J. Yun and Jun Yeob Lee (2017) explored the use of benzoisoquinoline-1,3-dione as an electron acceptor in donor-acceptor type TADF emitters. Their work demonstrates the potential of these compounds as red TADF emitters by achieving high quantum efficiency, which could be beneficial for optoelectronic applications (J. Yun & Jun Yeob Lee, 2017).

Synthesis of Benzo[f]pyrido[1,2-a]indole-6,11-dione Derivatives

Yun Liu and Jinwei Sun (2012) have synthesized benzo[f]pyrido[1,2-a]indole-6,11-diones through copper(II)-catalyzed three-component reactions. This method showcases the versatility of the compound in facilitating sp(2)-C-H difunctionalization followed by intramolecular cyclization and oxidative aromatization, yielding derivatives in excellent yields (Yun Liu & Jinwei Sun, 2012).

Fluorescent Probes for DTT Detection

Tong-Yan Sun et al. (2018) developed a novel two-photon fluorescent probe for detecting DTT, showcasing the compound's utility in biochemistry and medicine. The probe's rapid response and satisfactory selectivity underline its potential for in vivo applications, including cellular imaging (Tong-Yan Sun et al., 2018).

Antitumor Evaluation

M. Mahmoud et al. (2018) investigated the antitumor evaluation of novel tetrahydrobenzo[4′,5′]thieno[3′,2′:5,6]pyrimido[1,2-b]isoquinoline derivatives, revealing significant activity against human tumor cell lines. This study illustrates the potential of the compound in developing new antineoplastic agents (M. Mahmoud et al., 2018).

Mécanisme D'action

Propriétés

IUPAC Name |

2-(2,4-difluorophenyl)benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9F2NO2/c19-11-7-8-15(14(20)9-11)21-17(22)12-5-1-3-10-4-2-6-13(16(10)12)18(21)23/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWEQMXLKGLHSRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=C(C=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-4-phenyl-3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B5566491.png)

![4-(4-morpholinyl)-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5566503.png)

![methyl (2-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B5566515.png)

![N-[(3S*,4R*)-1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5566520.png)

![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5566549.png)

![8-[(4'-chloro-3-biphenylyl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5566593.png)

![2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(3-ethoxy-4-propoxyphenyl)methylideneamino]acetamide](/img/structure/B5566596.png)

![4-[(diethylamino)sulfonyl]-N-(2-thienylmethyl)-2-thiophenecarboxamide](/img/structure/B5566599.png)

![4-[(2-ethoxyphenyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5566601.png)